N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 4-methoxybenzyl substituent and two methyl groups at the 1- and 3-positions of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
KLOINFXAOIYHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways and Mechanistic Insights
The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine; hydrochloride follows three primary stages:
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For 1,3-dimethylpyrazole, acetylacetone reacts with hydrazine hydrate under acidic conditions (e.g., HCl or H₂SO₄) to yield 1,3-dimethylpyrazol-4-amine. The reaction proceeds through a tautomerization mechanism, where the enol form of acetylacetone reacts with hydrazine to form a hydrazone intermediate, followed by cyclization.
N-Alkylation with 4-Methoxybenzyl Chloride
The 4-methoxybenzyl group is introduced via nucleophilic substitution. 1,3-Dimethylpyrazol-4-amine reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at 60–80°C for 4–6 hours, achieving yields of 70–85%.
Detailed Synthetic Procedures
Stepwise Synthesis Protocol
Step 1: Synthesis of 1,3-Dimethylpyrazol-4-amine
- Reagents : Acetylacetone (5.0 g, 0.05 mol), hydrazine hydrate (3.0 g, 0.06 mol), HCl (conc., 10 mL).
- Procedure : Acetylacetone and hydrazine hydrate are refluxed in HCl at 100°C for 3 hours. The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid.
- Yield : 78% (4.2 g).
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
- Reagents : 1,3-Dimethylpyrazol-4-amine (3.0 g, 0.027 mol), 4-methoxybenzyl chloride (4.5 g, 0.029 mol), K₂CO₃ (5.6 g, 0.041 mol), DMF (30 mL).
- Procedure : The amine and K₂CO₃ are suspended in DMF, and 4-methoxybenzyl chloride is added dropwise. The mixture is stirred at 70°C for 6 hours, filtered, and concentrated. The residue is purified via column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 82% (4.1 g).
Step 3: Salt Formation with HCl
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Analytical Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Research Findings
- Role of Methyl Groups : Methylation at pyrazole positions 1 and 3 (target compound) likely improves metabolic stability compared to unmethylated analogs (e.g., ) .
- Heterocyclic Core : Pyrazole derivatives generally exhibit better pharmacokinetic profiles than oxadiazoles (e.g., LMM5) due to reduced susceptibility to hydrolysis .
Biological Activity
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that make it a candidate for various therapeutic applications, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 267.75 g/mol. The structure includes a five-membered heterocyclic ring with two nitrogen atoms, characteristic of pyrazoles, and features a methoxyphenyl group that enhances its biological activity.
Research indicates that this compound interacts with specific biological targets, primarily by inhibiting enzymes and modulating receptor activity. Its mechanism involves binding to active sites on enzymes, effectively blocking their function and influencing various metabolic pathways. This interaction can lead to significant pharmacological effects, such as:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits potent anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxic |
| SF-268 | 12.50 | Cytotoxic |
| NCI-H460 | 42.30 | Cytotoxic |
These findings suggest that this compound could be a valuable compound in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Studies : A study published in MDPI highlighted the compound's cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 3.79 µM .
- Anti-inflammatory Research : Another investigation revealed its potential to inhibit cytokine production in macrophages, suggesting its utility in inflammatory conditions .
- Antimicrobial Evaluation : Research conducted on the antimicrobial properties indicated effective inhibition of biofilm formation by pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
